6-hydroxy-1-(3-methoxyphenyl)-5-[(Z)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione
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Overview
Description
6-hydroxy-1-(3-methoxyphenyl)-5-[(Z)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione is a complex organic compound with a unique structure that combines a pyrimidine core with methoxyphenyl and methylindolylidene substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-1-(3-methoxyphenyl)-5-[(Z)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the methoxyphenyl and methylindolylidene groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-1-(3-methoxyphenyl)-5-[(Z)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
6-hydroxy-1-(3-methoxyphenyl)-5-[(Z)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and neurological disorders.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-hydroxy-1-(3-methoxyphenyl)-5-[(Z)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-hydroxy-1-(3-methoxyphenyl)-5-[(Z)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione: shares structural similarities with other pyrimidine derivatives and indole-containing compounds.
6-methyl-1-(2-methyl-6-trifluoromethylbenzyl)pyrimidine-2,4-dione: is another compound with a pyrimidine core and similar substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-hydroxy-1-(3-methoxyphenyl)-5-[(Z)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-12-16(15-8-3-4-9-18(15)22-12)11-17-19(25)23-21(27)24(20(17)26)13-6-5-7-14(10-13)28-2/h3-11,26H,1-2H3,(H,23,25,27)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQISSVJHFGNSI-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C1=CC3=C(N(C(=O)NC3=O)C4=CC(=CC=C4)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NC2=CC=CC=C2/C1=C/C3=C(N(C(=O)NC3=O)C4=CC(=CC=C4)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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